Nocardicin D
Overview
Description
Nocardicin D is a member of the nocardicin family, which are monocyclic beta-lactam antibiotics produced by the actinomycete Nocardia uniformis. These compounds are known for their antibacterial properties and are structurally unique due to the presence of a monocyclic beta-lactam ring. This compound, like other nocardicins, has been studied for its potential use in treating bacterial infections, particularly those caused by drug-resistant pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of nocardicin D involves the assembly of two units of L-p-hydroxyphenylglycine and one unit of serine to form a D-, L-, D-tripeptide. This process is mediated by nonribosomal peptide synthetases, specifically NocA and NocB . The biosynthetic pathway includes several enzymatic steps that lead to the formation of the monocyclic beta-lactam ring, which is a key structural feature of this compound .
Industrial Production Methods
For industrial production, this compound can be produced through microbial fermentation using genetically engineered strains of Nocardia uniformis. Advances in genetic engineering have allowed for the enhancement of production titers and the structural diversification of this compound and other related compounds . Large-scale production typically involves optimizing fermentation conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Nocardicin D undergoes various chemical reactions, including:
Oxidation: The oxidation of this compound can lead to the formation of different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially affecting its antibacterial properties.
Common Reagents and Conditions
Common reagents used in the chemical modification of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved without degrading the compound .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups. These derivatives can exhibit different biological activities and may be used to develop new antibiotics with improved efficacy against resistant bacterial strains .
Scientific Research Applications
Nocardicin D has several scientific research applications, including:
Chemistry: In synthetic chemistry, this compound serves as a model compound for studying the biosynthesis and chemical modification of beta-lactam antibiotics.
Biology: In biological research, this compound is used to study the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: In medical research, this compound is investigated for its potential use in treating infections caused by drug-resistant bacteria.
Industry: In the pharmaceutical industry, this compound is explored for its potential as a lead compound for developing new antibiotics
Mechanism of Action
Nocardicin D exerts its antibacterial effects by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. This inhibition occurs through the binding of this compound to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains. The disruption of peptidoglycan synthesis weakens the bacterial cell wall, leading to cell lysis and death . The molecular targets of this compound include various penicillin-binding proteins, and its mechanism of action is similar to that of other beta-lactam antibiotics .
Comparison with Similar Compounds
Similar Compounds
Nocardicin D is part of the nocardicin family, which includes other compounds such as nocardicin A, nocardicin B, and nocardicin C. These compounds share a similar monocyclic beta-lactam structure but differ in their functional groups and biological activities .
Uniqueness
This compound is unique among the nocardicins due to its specific functional groups and the resulting biological activity. While all nocardicins inhibit bacterial cell wall synthesis, the specific modifications in this compound may confer unique properties, such as enhanced activity against certain bacterial strains or reduced susceptibility to bacterial resistance mechanisms .
Properties
IUPAC Name |
(2R)-2-amino-4-[4-[2-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoacetyl]phenoxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O9/c24-16(22(31)32)9-10-35-15-7-3-13(4-8-15)19(28)20(29)25-17-11-26(21(17)30)18(23(33)34)12-1-5-14(27)6-2-12/h1-8,16-18,27H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/t16-,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZHIGKJGFPGRN-FGTMMUONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=O)C3=CC=C(C=C3)OCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=O)C3=CC=C(C=C3)OCC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210368 | |
Record name | Nocardicin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61425-17-0 | |
Record name | 1-Azetidineacetic acid, 3-[[[4-[(3R)-3-amino-3-carboxypropoxy]phenyl]oxoacetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61425-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nocardicin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061425170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nocardicin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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